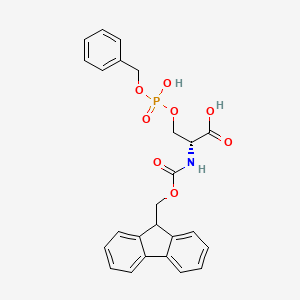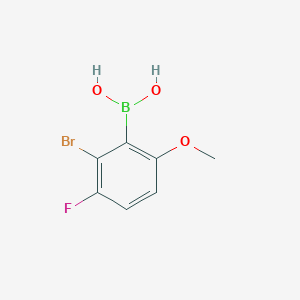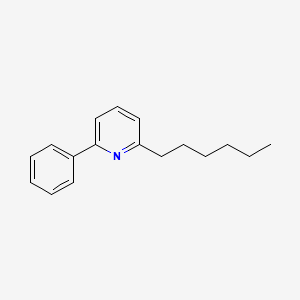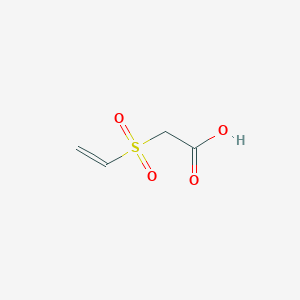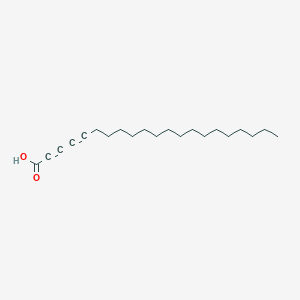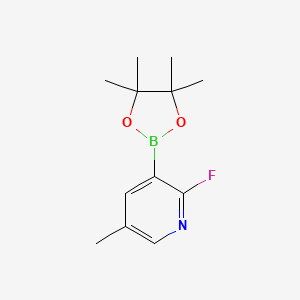
2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Descripción general
Descripción
“2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H17BFNO2 . It is also known as 2-氟-5- (4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶 .
Synthesis Analysis
The synthesis of this compound involves a three-step substitution reaction . Further details about the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of this compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The InChI code for this compound is 1S/C12H17BFNO2/c1-8-6-9 (7-15-10 (8)14)13-16-11 (2,3)12 (4,5)17-13/h6-7H,1-5H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.08 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
One of the primary applications of this compound is in the field of chemical synthesis, particularly in the development of fluorinated pyrimidines used in cancer treatment. The fluorine chemistry contributes to the precise use of fluorinated pyrimidines (FPs) for treating cancer, with 5-Fluorouracil (5-FU) being the most notable FP, used to treat over 2 million cancer patients annually. The compound's utility extends to the synthesis of RNA and DNA substituted with FPs for biophysical and mechanistic studies, offering new insights into how FPs perturb nucleic acid structure and dynamics (Gmeiner, 2020).
Pharmacophore Design
In pharmacology, synthetic compounds with a tri- and tetra-substituted imidazole scaffold, akin to the structure of interest, act as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This highlights the compound's relevance in designing inhibitors for therapeutic purposes, underscoring its importance in drug development and disease treatment strategies (Scior et al., 2011).
Material Science and Polymer Research
In material science, the fluoropolymer class, to which related fluorinated compounds belong, exhibits unique properties due to their thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability. These properties make fluoropolymers, and by extension related fluorinated compounds, highly valuable in applications requiring high durability and stability, such as in coatings, electronics, and textiles. The negligible residual monomer and oligomer content, along with low to no leachables, underscore their safety and reliability in various applications (Henry et al., 2018).
Mecanismo De Acción
Target of Action
Boronic esters like this compound are often used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In Suzuki-Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the boronic ester transfers an organic group to the palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of complex organic molecules via Suzuki-Miyaura coupling. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in many biochemical pathways .
Pharmacokinetics
It’s worth noting that boronic esters, in general, can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action in a Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction.
Action Environment
The action of 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters can be significantly accelerated at physiological pH . Additionally, the reactivity of the compound in Suzuki-Miyaura coupling reactions can be influenced by the presence of a palladium catalyst and the specific conditions under which the reaction is carried out .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of complex organic molecules. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, hydrogen bonds, and van der Waals forces, which facilitate the compound’s incorporation into larger molecular structures .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of specific genes, thereby influencing the production of proteins and other essential biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For instance, this compound can inhibit the activity of certain enzymes by forming a stable complex with their active sites, thereby preventing the enzymes from catalyzing their respective reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may include alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cells, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
2-fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-6-9(10(14)15-7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBAQPBHXGGKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660271 | |
| Record name | 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073371-96-6 | |
| Record name | 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073371-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



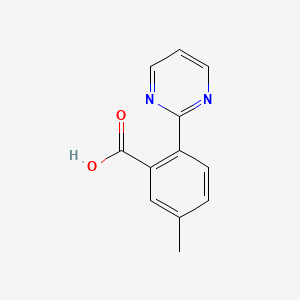


![[2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B1437189.png)
